molecular formula C16H17ClN4O B2354571 N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1909461-65-9

N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2354571
CAS No.: 1909461-65-9
M. Wt: 316.79
InChI Key: SDQIZXXBCAEHSX-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a halogenated pyrimidine with pyrrolidine.

    Attachment of the 2-chlorobenzyl group: This can be done through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)10-18-16(22)14-9-15(20-11-19-14)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQIZXXBCAEHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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